molecular formula C9H8FNO4 B3157627 Ethyl 3-fluoro-5-nitrobenzoate CAS No. 850807-07-7

Ethyl 3-fluoro-5-nitrobenzoate

Cat. No. B3157627
CAS RN: 850807-07-7
M. Wt: 213.16 g/mol
InChI Key: ZYDCODASTCWZBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 3-fluoro-5-nitrobenzoate can be synthesized by various methods. The most common method involves the reaction of 3-fluorobenzoic acid with nitric acid in the presence of concentrated sulfuric acid . The resulting product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .


Molecular Structure Analysis

The molecular formula of this compound is C9H8FNO4 . It has a molecular weight of 213.16 g/mol .


Physical And Chemical Properties Analysis

This compound is a yellow crystalline solid that has a bitter taste and is soluble in organic solvents. It has a melting point of 75-77 °C and a boiling point of 324-325 °C. It is sparingly soluble in water but freely soluble in organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

Synthesis of Guanine-Mimetic Libraries

Ethyl 3-fluoro-5-nitrobenzoate serves as a building block in the synthesis of guanine-mimetic libraries, indicating its importance in drug discovery and biochemical research. The compound's chemical reactivity allows for the creation of diverse molecular structures that can mimic biological molecules, playing a crucial role in the development of new therapeutic agents (Miller & Mitchison, 2004).

Crystallography and Molecular Structure Analysis

Research involving this compound also extends to the field of crystallography and molecular structure analysis. Studies have been conducted on the synthesis and crystal structures of derivatives of this compound, providing insights into the molecular interactions and stability of its derivatives. These findings are significant for the design and development of novel materials and chemical entities with desired physical and chemical properties (Yeong et al., 2018).

Heterocyclic Chemistry

This compound is utilized in heterocyclic chemistry as a precursor for the synthesis of various nitrogenous heterocycles. These heterocycles are of significant interest in pharmaceutical chemistry due to their presence in many bioactive molecules. The versatility of this compound in forming different heterocyclic structures makes it a valuable tool in the synthesis of potential drug candidates (Křupková et al., 2013).

Fluorinated Templates for Peptidomimetics

The compound has also been explored as a fluorinated template for the synthesis of β-turn peptidomimetics. These peptidomimetics are crucial for developing therapeutic agents that can mimic or disrupt protein-protein interactions. The incorporation of fluorine atoms into the peptidomimetic structures can enhance their metabolic stability, making this compound a key intermediate in the development of stable and effective biomimetic compounds (Jiang & Burgess, 2002).

Nonlinear Optical Materials

Lastly, derivatives of this compound have been studied for their potential applications in nonlinear optical materials. These materials are important for photonic devices such as optical limiters, modulators, and switches. The investigation into the nonlinear optical properties of these derivatives underscores the broader applicability of this compound in the development of advanced materials for optical technologies (Nair et al., 2022).

Safety and Hazards

Ethyl 3-fluoro-5-nitrobenzoate is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of fire, use water spray, carbon dioxide, dry chemical, or foam for extinction .

Mechanism of Action

Mode of Action

. Nitration is a process where a nitro group is introduced into a molecule, often facilitating further chemical reactions. The nitro group in Ethyl 3-fluoro-5-nitrobenzoate could potentially interact with its targets, leading to changes in their structure or function.

Biochemical Pathways

Nitrobenzoates are often used in multistep synthesis processes, which involve a series of chemical reactions . These reactions can lead to various downstream effects, depending on the specific targets and the overall context of the biochemical pathway.

properties

IUPAC Name

ethyl 3-fluoro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDCODASTCWZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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